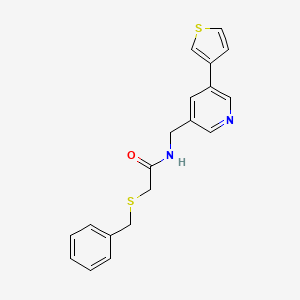

2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c22-19(14-24-12-15-4-2-1-3-5-15)21-10-16-8-18(11-20-9-16)17-6-7-23-13-17/h1-9,11,13H,10,12,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNSDYFHUSGPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylthiol with an appropriate acetamide derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, thiazole and pyridine derivatives have been synthesized and evaluated for their anticancer activity against various cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Studies have shown that specific modifications in the structure can enhance potency and selectivity against cancer cells .

Case Study:

A series of thiazole-pyridine hybrids were synthesized and tested, revealing one compound with an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil .

Antimicrobial Properties

Compounds similar to 2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide have also been evaluated for their antimicrobial activity. The presence of sulfur-containing groups often enhances the interaction with microbial targets, leading to effective inhibition of growth in various pathogens.

Research Findings:

In studies involving thiazole derivatives, compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a potential application in treating infections .

Analgesic Effects

The compound's structural analogs have been explored for their analgesic properties. Research on thio-pyridine derivatives has shown promising results as TRPV1 antagonists, which are known to play a crucial role in pain perception. These compounds exhibited high analgesic efficacy in animal models .

Comparative Data Table

| Property | 2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | Similar Compounds |

|---|---|---|

| Anticancer Activity | Potentially effective against MCF-7 and HepG2 cell lines | IC50 values ranging from 5 μM to >100 μM depending on modifications |

| Antimicrobial Activity | Effective against various bacteria | Compounds showing >50% inhibition at low concentrations |

| Analgesic Effects | Potential TRPV1 antagonist | Similar compounds exhibiting pain relief in animal models |

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzylthio group and the heterocyclic rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs primarily differ in substituents on the acetamide core, thioether linkage, and aromatic systems. Key comparisons include:

However, bulky substituents like the trifluoromethyl group in may increase metabolic stability but reduce solubility. The thiophen-3-yl group in the target compound differs from thiophen-2-yl derivatives (e.g., 5RH1 ), where substituent position affects electronic properties and binding pocket compatibility.

Biological Activity :

- Pyridine-containing analogs (e.g., 5RGZ, 5RH1 ) exhibit strong binding to SARS-CoV-2 main protease (Mpro) via interactions with HIS163 and ASN142. The target compound’s pyridin-3-ylmethyl group may similarly engage in H-bonding but lacks direct activity data.

- Anticancer analogs (e.g., ) show activity against breast (MDA), prostate (PC3), and glioblastoma (U87) cells, suggesting the benzylthio-thiadiazole scaffold is critical for kinase inhibition.

Synthetic Feasibility :

- Yields for benzylthio-thiadiazole derivatives (e.g., 72–88% ) are generally high, indicating robust synthetic routes. The target compound’s synthesis may face challenges in regioselective substitution due to its dual heteroaromatic systems.

ADMET and Pharmacokinetic Considerations

- Lipophilicity : The benzylthio group increases logP compared to methylthio or ethylthio analogs (e.g., 5f, 5g ), which may enhance tissue penetration but risk off-target toxicity.

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas pyridine systems may improve solubility and reduce clearance .

- Toxicity : Thiadiazole-containing analogs (e.g., ) may carry hepatotoxicity risks due to sulfur metabolism, a concern mitigated in the target compound by the absence of the thiadiazole ring.

Research Findings and Implications

- Binding Affinity : Pyridine-thiophene hybrids (e.g., ) demonstrate superior enzyme inhibition compared to phenyl-substituted analogs, likely due to dual H-bonding and π-π interactions.

- Thermal Stability : High melting points (130–170°C) in thiadiazole analogs suggest solid-state stability, a trait likely shared by the target compound.

Biological Activity

2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a compound that belongs to a class of organic molecules characterized by the presence of thiophene and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can be represented as follows:

This structure includes:

- A benzylthio group (C6H5-S)

- An acetamide moiety (C(=O)-NH)

- A pyridine ring substituted with a thiophene group.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyridine rings have been shown to inhibit bacterial growth effectively. A study on related compounds demonstrated that certain thiophene-pyridine derivatives possess potent antibacterial and antifungal activities, suggesting that 2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide may also exhibit similar properties .

The mechanism of action for 2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide likely involves interaction with specific biological targets such as enzymes or receptors. Compounds featuring thiophene and pyridine rings often modulate enzyme activity through competitive inhibition or allosteric modulation, which could apply to this compound as well .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Structure Type | Activity Type | Reference |

|---|---|---|---|

| Compound A | Thiophene-Pyridine | Antimicrobial | |

| Compound B | Benzyl Derivative | Anticonvulsant | |

| Compound C | Pyrazole Derivative | Antitumor |

Case Studies

- Antimicrobial Study : A recent study evaluated a series of thiophene-pyridine derivatives against various bacterial strains. The results indicated that compounds with similar structural features to 2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting significant antimicrobial potential .

- Anticonvulsant Evaluation : Another investigation focused on the anticonvulsant properties of N-benzyl derivatives. The study reported that certain derivatives showed effective seizure control in animal models, with ED50 values comparable to those of standard anticonvulsants like phenobarbital .

Q & A

Q. How can researchers ensure compliance with safety protocols during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.